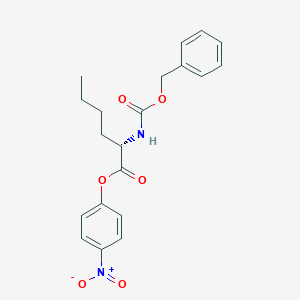

Z-L-Nle-ONp

Description

Z-L-Nle-ONp (N-(Benzyloxycarbonyl)-L-norleucine 4-nitrophenyl ester) is a peptide synthesis intermediate widely used in solid-phase and solution-phase methodologies. The compound features three key components:

- Z-group (Benzyloxycarbonyl): A protecting group for the α-amino group of norleucine, preventing undesired side reactions during coupling .

- L-Norleucine (Nle): A non-proteinogenic amino acid with a linear side chain (-CH₂CH₂CH₂CH₃), often used as a hydrophobic substitute for methionine or leucine in peptide design .

- 4-Nitrophenyl ester (ONp): An activated ester that enhances reactivity in nucleophilic acyl substitution, facilitating efficient peptide bond formation .

This compound is valued for its stability in organic solvents (e.g., DMF, THF) and compatibility with standard deprotection strategies (e.g., hydrogenolysis for Z-group removal). Its applications span pharmaceutical research, particularly in synthesizing peptides with enhanced metabolic stability .

Propriétés

IUPAC Name |

(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQPOFZGPUCSGU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427074 | |

| Record name | AmbotzZAA1232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24181-97-3 | |

| Record name | AmbotzZAA1232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Nle-ONp typically involves the esterification of Z-L-norleucine with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:

Activation of Z-L-norleucine: The carboxyl group of Z-L-norleucine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Esterification: The activated Z-L-norleucine is then reacted with 4-nitrophenol in the presence of a base such as triethylamine (TEA) to form this compound.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

Z-L-Nle-ONp undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield Z-L-norleucine and 4-nitrophenol.

Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Hydrolysis: Z-L-norleucine and 4-nitrophenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Z-L-Nle-ONp is extensively used in scientific research, particularly in the fields of:

Chemistry: It is used as a reagent in peptide synthesis and other organic synthesis applications.

Biology: It serves as a tool in proteomics research for studying protein structure and function.

Medicine: It is used in the development of peptide-based therapeutics and diagnostic agents.

Industry: It is employed in manufacturing processes to improve product quality and efficiency

Mécanisme D'action

The mechanism of action of Z-L-Nle-ONp involves its role as a substrate in enzymatic reactions. It is often used to study the activity of proteases, enzymes that cleave peptide bonds. The ester bond in this compound is hydrolyzed by proteases, releasing 4-nitrophenol, which can be quantitatively measured to assess enzyme activity. This makes it a valuable tool in enzymology and drug discovery .

Comparaison Avec Des Composés Similaires

Z-D-Gln-ONp (4-Nitrophenyl (2R)-2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoate)

- CAS : 3196-71-2

- Molecular Formula : C₁₉H₁₉N₃O₇

- Molar Mass : 401.37 g/mol

- Key Features: Contains D-glutamine (D-Gln), a non-natural stereoisomer with a carbamoyl (-CONH₂) side chain. The D-configuration is rare in biological systems, making this compound useful for studying chiral specificity in enzymatic reactions . The polar carbamoyl group enhances solubility in polar aprotic solvents compared to this compound.

Z-L-Ala-ONp (N-Carbobenzyloxy-L-alanine 4-nitrophenyl ester)

- CAS: Not explicitly listed (see ).

- Molecular Formula : C₁₇H₁₆N₂O₆ (inferred from structure).

- Molar Mass : ~344.32 g/mol (calculated).

- Key Features: Features L-alanine, a proteinogenic amino acid with a methyl (-CH₃) side chain. Smaller side chain reduces steric hindrance, enabling faster coupling kinetics than this compound . Lower hydrophobicity improves miscibility in aqueous-organic solvent mixtures.

Comparative Data Table

Key Research Findings

Steric and Solubility Effects :

- This compound’s hydrophobic side chain slows coupling kinetics compared to Z-L-Ala-ONp but improves stability in lipid-rich environments .

- Z-D-Gln-ONp’s carbamoyl group facilitates hydrogen bonding, enhancing its utility in crystallography studies .

Stereochemical Impact :

- The D-configuration in Z-D-Gln-ONp renders it resistant to proteolytic cleavage, a property exploited in designing protease-stable peptides .

Industrial Relevance :

- Z-L-Ala-ONp is preferred for high-throughput synthesis due to its rapid reactivity, whereas this compound is reserved for niche applications requiring hydrophobicity .

Activité Biologique

Z-L-Nle-ONp, or Z-D-norleucine 4-nitrophenyl ester, is a synthetic compound widely utilized in biochemical and pharmaceutical research. It serves as a substrate for various proteases and plays a crucial role in peptide synthesis. This article explores the biological activity of this compound, detailing its mechanisms, applications, and comparative analysis with similar compounds.

This compound is characterized by its high purity and stability, making it an essential reagent in various applications. The synthesis typically involves the esterification of Z-D-norleucine with 4-nitrophenol, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to enhance yield and purity .

Synthetic Route Summary

| Step | Description |

|---|---|

| 1 | Activation of the carboxyl group of Z-D-norleucine. |

| 2 | Reaction with 4-nitrophenol to form the ester. |

| 3 | Purification to achieve high purity levels suitable for biological applications. |

This compound acts primarily as a substrate in enzymatic reactions, particularly in the study of enzyme kinetics and mechanisms. The nitrophenyl ester group facilitates the formation of peptide bonds by acting as a leaving group during peptide synthesis. This reaction is catalyzed by various proteases, allowing researchers to investigate enzyme activity and specificity .

Biological Applications

- Enzyme Kinetics : this compound is frequently used to study the kinetics of proteases. By measuring the rate at which proteases hydrolyze this compound, researchers can derive important kinetic parameters such as and .

- Peptide Synthesis : The compound serves as a protecting group for amino acids in peptide synthesis due to its stability and ease of removal. This property makes it valuable for creating complex peptides with high purity .

- Pharmaceutical Development : In the pharmaceutical industry, this compound is instrumental in developing peptide-based drugs. Its role in facilitating the synthesis of therapeutic peptides contributes to the production of high-efficacy medications .

Comparative Analysis with Similar Compounds

This compound can be compared with other nitrophenyl esters used in peptide synthesis, such as Z-D-leucine ONp and Z-D-isoleucine ONp. The following table summarizes key differences:

| Compound | Stability | Yield in Peptide Synthesis | Applications |

|---|---|---|---|

| This compound | High | High | Enzyme kinetics, drug synthesis |

| Z-D-leucine ONp | Moderate | Moderate | General peptide synthesis |

| Z-D-isoleucine ONp | Moderate | Moderate | General peptide synthesis |

Case Study 1: Enzyme Kinetics Investigation

A study utilized this compound to analyze the activity of a specific serine protease. The results indicated that variations in substrate concentration significantly affected enzyme activity, demonstrating the compound's utility in kinetic studies.

Case Study 2: Therapeutic Peptide Development

In another investigation, researchers synthesized a therapeutic peptide using this compound as a building block. The resulting peptide exhibited promising bioactivity against cancer cell lines, highlighting its potential in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.